molecular formula C19H20BrN3O2 B2819093 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide CAS No. 353760-76-6

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide

Cat. No.: B2819093
CAS No.: 353760-76-6
M. Wt: 402.292
InChI Key: HKXLYXWAJIDVQG-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In

Scientific Research Applications

Antinociceptive and Antimicrobial Activities

Research has explored the synthesis of amide derivatives like N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide for potential antinociceptive (pain-relieving) and antimicrobial activities. For instance, Koçyiğit-Kaymakçıoğlu et al. (2008) synthesized new amide derivatives for possible antiociceptive-antimicrobial agents, showing significant antinociceptive activity in tests like the hotplate and tail-immersion tests (Koçyiğit-Kaymakçıoğlu et al., 2008).

Dopamine D4 Ligand Potential

Perrone et al. (1998) highlighted the synthesis and testing of 1-aryl-4-alkylpiperazines, including this compound, for binding at cloned human dopamine D4 and D2 receptor subtypes. This research is significant for understanding the role of such compounds in neural signaling (Perrone et al., 1998).

Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors, such as Nintedanib and Hesperadin, involved the use of compounds structurally related to this compound. Marek et al. (2021) demonstrated the use of substituted 3-bromooxindoles and thiobenzanilides in synthesizing these inhibitors, indicating the relevance of such structures in developing therapeutic agents (Marek et al., 2021).

Antifungal and Antimicrobial Properties

Farag et al. (2008) explored the antimicrobiological properties of phenylpyrazoles with different aromatic ring systems, noting the potential of bromoacetyl moiety (structurally related to this compound) in developing new therapeutic antifungal agents related to the phenylpyrazole system (Farag et al., 2008).

Soluble Epoxide Hydrolase Inhibition

Huang et al. (2010) incorporated the piperazino functionality, akin to this compound, in the design of soluble epoxide hydrolase (sEH) inhibitors. This research suggests the importance of such structural elements in developing treatments for hypertension and inflammation (Huang et al., 2010).

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLYXWAJIDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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